4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35826-67-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3 |
InChI Key |
KOICZDDAVPYKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of 4,8,12 Trimethyltrideca 3,7,11 Trien 1 Ol
Presence in Flora and Essential Oils
4,8,12-Trimethyltrideca-3,7,11-trien-1-ol has been identified as a component of the essential oils of various plants. Its presence contributes to the complex bouquet of volatile organic compounds (VOCs) that plants release.
While the specific concentration and distribution can vary, this sesquiterpenoid alcohol is a known constituent of the volatile profiles of certain plant species. Research has confirmed its presence in the essential oil of Elettaria cardamomum (cardamom) and in the leaf oil of Hamamelis virginiana (witch hazel), where it was found at a concentration of 0.23%. flavscents.com It has also been detected in tomato (Solanum lycopersicum). flavscents.com
Below is an interactive data table summarizing the known occurrences of this compound in specific plant species.
| Plant Species | Common Name | Plant Part |
| Elettaria cardamomum | Cardamom | Essential Oil |
| Hamamelis virginiana | Witch Hazel | Leaf Oil |
| Solanum lycopersicum | Tomato | Not Specified |
As a component of a plant's volatile organic compound (VOC) profile, this compound plays a role in the plant's chemical communication with its environment. The release of this and other VOCs can be influenced by various factors, including developmental stage, time of day, and, most notably, in response to environmental stressors such as herbivory. ebi.ac.uknih.gov
Ecological Significance and Inter-organismal Interactions
The emission of this compound and structurally related compounds is a key aspect of plant ecology, particularly in the context of defense and communication.
Plants are known to release a blend of volatile organic compounds upon attack by herbivores. ebi.ac.uk This response is a crucial part of their induced defense mechanism. The closely related C16 homoterpene, (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), is a well-studied example of an herbivore-induced plant volatile (HIPV). ebi.ac.uk The emission of such compounds can deter further herbivory by making the plant less palatable or by signaling the presence of danger to other herbivores. For instance, in cotton (Gossypium hirsutum), a blend of defense VOCs that includes TMTT has been shown to repel the cotton aphid, Aphis gossypii. ebi.ac.uk
One of the most significant ecological roles of compounds like this compound and TMTT is their function in mediating tritrophic interactions. ebi.ac.uk When a plant is attacked by an herbivore, the release of these specific volatiles can act as a chemical cry for help, attracting the natural enemies of the attacking herbivore, such as predators or parasitoids. ebi.ac.uk This indirect defense mechanism benefits the plant by reducing the population of herbivores. This phenomenon has been observed in a wide variety of plant species, including Arabidopsis thaliana. ebi.ac.uk
Within biological systems, this compound and related compounds are classified as metabolites, which are intermediates or products of metabolism. ebi.ac.uk They are considered secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.
The biosynthesis of the related C16 homoterpene TMTT is suggested to occur through the degradation of the C20 diterpene alcohol, (E,E)-geranyllinalool. ebi.ac.uk This indicates that this compound, a C15 sesquiterpenoid alcohol, is also likely derived from the isoprenoid pathway, a major route for the synthesis of terpenes and their derivatives in plants. These compounds are involved in various cellular processes and signaling pathways, particularly those related to plant defense responses. ebi.ac.uk
Biosynthetic Pathways of 4,8,12 Trimethyltrideca 3,7,11 Trien 1 Ol
Precursor Compounds and Initial Enzymatic Steps
The journey to synthesizing 4,8,12-trimethyltrideca-3,7,11-trien-1-ol begins with the universal precursors of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These five-carbon units are the fundamental building blocks that are sequentially assembled to create the carbon skeletons of all isoprenoid compounds. researchgate.net
Farnesol (B120207), a 15-carbon acyclic sesquiterpene alcohol, is a key intermediate in the biosynthesis of this compound. wikipedia.orgnih.gov Farnesol itself is derived from the head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), which forms farnesyl diphosphate (FPP). nih.gov The subsequent removal of the diphosphate group from FPP yields farnesol. wikipedia.org This C15 compound then serves as the direct precursor that undergoes further enzymatic modification to yield the target molecule. wikipedia.org
Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the foundational C5 units for all isoprenoid biosynthesis. researchgate.net These molecules are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in eukaryotes and archaea, and the methylerythritol phosphate (B84403) (MEP) pathway, found in bacteria and plant plastids. researchgate.netresearchgate.net IPP is the less reactive of the two and is isomerized to the more electrophilic DMAPP by the enzyme isopentenyl diphosphate isomerase. wikipedia.orgnih.gov DMAPP then acts as the initial substrate for prenyltransferase enzymes, which catalyze the sequential addition of IPP units to build longer isoprenoid chains. researchgate.net
Key Enzymes and Their Mechanistic Studies
The construction of the carbon backbone of this compound and other terpenes is orchestrated by a class of enzymes known as prenyltransferases, or more specifically, prenyl chain elongating enzymes. nih.gov These enzymes are responsible for the sequential condensation of IPP with an allylic diphosphate substrate. nih.gov
Farnesyl Diphosphate Synthase (FPPS): This enzyme is central to the biosynthesis of sesquiterpenes. It catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon compound, farnesyl diphosphate (FPP). nih.govmdpi.com FPP is the direct precursor to farnesol and subsequently to this compound. wikipedia.org
Geranylgeranyl Diphosphate Synthase (GGPPS): This enzyme adds one more IPP unit to FPP, resulting in the 20-carbon geranylgeranyl diphosphate (GGPP). nih.gov While not directly in the linear pathway to this compound, GGPPS is a key enzyme in the biosynthesis of diterpenes and other longer-chain isoprenoids, highlighting the modular nature of the isoprenoid pathway. mdpi.com
Undecaprenyl Diphosphate Synthase (UPPS): This is an example of a cis-prenyltransferase, which is structurally and mechanistically distinct from the trans-prenyltransferases like FPPS and GGPPS. nih.govnih.gov UPPS is involved in the synthesis of long-chain polyprenols and demonstrates the diversity of prenyl chain elongating enzymes. nih.gov
These enzymes are classified based on the stereochemistry of the double bonds they form, with FPPS and GGPPS being trans-prenyltransferases and UPPS being a cis-prenyltransferase. nih.govnih.gov
Related Homoterpene Biosynthesis with this compound as a Precursor/Intermediate
While this compound is a final product in some pathways, in others it can serve as a precursor or intermediate in the biosynthesis of related homoterpenes. Homoterpenes are irregular terpenes that are not formed by the regular head-to-tail addition of isoprene (B109036) units. A prominent example is the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). nih.govnih.gov The biosynthesis of TMTT in some plant species is thought to proceed from geranylgeranyl diphosphate (GGPP), which is first converted to (E,E)-geranyllinalool. nih.govillinois.edu This intermediate is then oxidatively degraded to form TMTT. nih.govillinois.edu Although this compound is not directly implicated as a precursor to TMTT in this specific pathway, the structural similarity and the involvement of oxidative enzymes in homoterpene formation suggest that it could potentially be a substrate for further enzymatic modifications in other organisms or under different metabolic conditions to yield a variety of related compounds.
Biosynthesis of 4,8,12-Trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT)
The formation of TMTT is a multi-step process that begins with a larger precursor molecule and involves oxidative degradation. nih.gov This C16 homoterpene is not built up from smaller units but is instead derived from a C20 diterpene alcohol, (E,E)-geranyllinalool. nih.govmdpi.com The biosynthesis involves the cleavage of a four-carbon unit from this precursor. mdpi.com
The initial step is the synthesis of the C20 precursor, (E,E)-geranyllinalool. This reaction is catalyzed by a specific type of enzyme known as a terpene synthase. nih.gov Following the formation of (E,E)-geranyllinalool, the molecule undergoes oxidative degradation. This crucial step is catalyzed by cytochrome P450 monooxygenases (CYPs), which results in the removal of a C4 fragment and the formation of the C16 homoterpene TMTT. nih.govmdpi.com
In maize (Zea mays), this pathway has been well-characterized. The terpene synthase TPS2 produces (E,E)-geranyllinalool, and two specific cytochrome P450 enzymes, CYP92C5 and CYP92C6, are then responsible for its conversion to TMTT. nih.gov While CYP92C5 can also produce the C11 homoterpene (E)-3,8-dimethyl-1,4,7-nonatriene (DMNT) from (E)-nerolidol, CYP92C6 shows specificity for the conversion of (E,E)-geranyllinalool to TMTT. nih.gov
Table 1: Key Molecules in the Biosynthesis of TMTT
| Compound Name | Molecular Formula | Role in Pathway |
| (E,E)-Geranyllinalool | C20H34O | Diterpene precursor |
| 4,8,12-Trimethyltrideca-1,3,7,11-tetraene (TMTT) | C16H26 | Final homoterpene product |
| (E)-Nerolidol | C15H26O | Sesquiterpene precursor for DMNT |
| 3,8-Dimethyl-1,4,7-nonatriene (DMNT) | C11H18 | Related C11 homoterpene |
Enzymatic Systems Involved in Homoterpene Formation (e.g., Terpene Synthase)
The biosynthesis of homoterpenes like TMTT relies on the coordinated action of two key families of enzymes: terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s). nih.gov
Terpene Synthases (TPS): Terpene synthases are the foundational enzymes in terpene biosynthesis, responsible for creating the basic carbon skeletons of these diverse molecules from acyclic prenyl diphosphate precursors. nih.govfrontiersin.org In the context of TMTT formation, a specific terpene synthase is required to produce the C20 precursor, (E,E)-geranyllinalool, from geranylgeranyl diphosphate (GGDP). nih.gov
In maize, the enzyme TPS2 has been identified as a multi-substrate terpene synthase. nih.gov It can utilize geranyl diphosphate (GDP), farnesyl diphosphate (FDP), and geranylgeranyl diphosphate (GGDP) to produce linalool, (E)-nerolidol, and (E,E)-geranyllinalool, respectively. nih.gov This demonstrates that a single terpene synthase can be responsible for producing the precursors for multiple homoterpenes. nih.gov
Cytochrome P450 Monooxygenases (P450s): Following the creation of the terpene alcohol scaffold by TPS, cytochrome P450 enzymes introduce functional diversity, often through oxidation. mdpi.comnih.gov In homoterpene biosynthesis, their role is particularly dramatic as they catalyze the cleavage of carbon-carbon bonds. mdpi.com
The conversion of (E,E)-geranyllinalool to TMTT is an oxidative cleavage reaction facilitated by specific P450s. nih.govmdpi.com In maize, CYP92C5 and CYP92C6 have been identified as the enzymes that catalyze this transformation. nih.gov These enzymes are responsible for the oxidative degradation of the C20 precursor, leading to the formation of the C16 TMTT. nih.govmdpi.com This enzymatic step is a critical control point in the production of volatile homoterpenes.
Table 2: Key Enzymes in Homoterpene Formation
| Enzyme Name | Enzyme Class | Substrate(s) | Product(s) | Plant Source |
| TPS2 | Terpene Synthase | GGDP, FDP, GDP | (E,E)-Geranyllinalool, (E)-Nerolidol, Linalool | Zea mays |
| CYP92C5 | Cytochrome P450 | (E,E)-Geranyllinalool, (E)-Nerolidol | TMTT, DMNT | Zea mays |
| CYP92C6 | Cytochrome P450 | (E,E)-Geranyllinalool | TMTT | Zea mays |
Chemical Synthesis and Derivatization of 4,8,12 Trimethyltrideca 3,7,11 Trien 1 Ol
Total Synthesis Strategies
The construction of the C16 carbon skeleton of 4,8,12-trimethyltrideca-3,7,11-trien-1-ol with precise control over the geometry of its three trisubstituted double bonds presents a considerable synthetic challenge. Various approaches have been developed to address this, ranging from chemoenzymatic methods to highly stereoselective chemical routes.
Chemoenzymatic Approaches for Selective Synthesis
Chemoenzymatic strategies leverage the high selectivity of enzymes to achieve specific synthetic transformations that can be difficult to accomplish with traditional chemical methods alone. While direct chemoenzymatic synthesis of this compound is not extensively documented, related biocatalytic processes highlight the potential of this approach.
For instance, the enzymatic cyclization of (3E,7E)-homofarnesol using an engineered Squalene Hopene Cyclase (SHC) is a key step in a sustainable, industrial-scale production of (-)-ambrox. researchgate.net This bioconversion underscores the ability of enzymes to act on the homofarnesol skeleton with high precision. justia.com Furthermore, the broader field of terpene synthesis is increasingly employing chemoenzymatic cascades. Terpene synthases, a class of enzymes known for their ability to construct complex cyclic terpenes from simple acyclic precursors, are being explored for the synthesis of novel terpene analogues. cardiff.ac.uk These enzymatic reactions, often involving the diphosphate (B83284) ester of the alcohol, demonstrate the power of biocatalysis in generating stereochemically complex molecules. The development of efficient enzymatic phosphorylation methods for isoprenoid alcohols is also a critical enabling technology for such chemoenzymatic routes. cardiff.ac.uk
Lipases are another class of enzymes utilized in the chemoenzymatic synthesis of chiral terpenoid derivatives. Through processes like kinetic resolution via transesterification, mixtures of diastereomeric allylic alcohols can be separated to yield enantiomerically pure compounds. doi.org This approach could theoretically be applied to resolve racemic mixtures of homofarnesol or its precursors.
Stereoselective and Stereospecific Synthetic Routes
Several stereoselective chemical syntheses have been developed to produce specific isomers of this compound, with a primary focus on the all-E isomer due to its importance in ambrox synthesis.
One prominent strategy involves the coupling of a C13 building block with a C3 unit via a Wittig-type reaction. For example, a process has been patented that utilizes the Wittig reaction between industrially available (E)-geranylacetone (a C13 ketone) and a C3 cyclopropylphosphonium salt. The resulting (E)-C16-cyclopropane can then be opened regioselectively and stereoselectively in the presence of an acid to yield homofarnesyl derivatives, which can be converted to (3E,7E)-homofarnesol. google.comjustia.com
Another described route starts from (E,E)-farnesol. This C15 alcohol is first oxidized to (E,E)-farnesal, which then undergoes a C1 extension using a Wittig reaction with methylenetriphenylphosphorane. The resulting conjugated diene is then subjected to a terminal hydroboration to furnish the desired primary alcohol, yielding stereoisomerically pure (3E,7E)-homofarnesol. google.comgoogle.com
Alternative approaches have also been explored, such as a multi-step synthesis starting from (E)-nerolidol, which is rearranged and then reduced to provide (3E,7E)-homofarnesol. google.com Another method involves the iterative buildup of the carbon chain starting from dihydrofuran. google.comjustia.com
| Starting Material | Key Reactions | Target Isomer | Reference(s) |
| (E)-Geranylacetone | Wittig reaction, Cyclopropane ring-opening | (3E,7E) | google.com, justia.com |
| (E,E)-Farnesol | Oxidation, Wittig reaction, Hydroboration | (3E,7E) | google.com, google.com |
| (E)-Nerolidol | Büchi rearrangement, Reduction | (3E,7E) | google.com |
| Dihydrofuran | Alkylation, Ni(0)-catalyzed coupling | (3E,7E) | google.com, justia.com |
Synthetic Transformations of the Hydroxyl Group
The primary allylic alcohol functionality in this compound is a versatile handle for a variety of synthetic transformations, allowing for the creation of a range of derivatives.
Oxidation Reactions: Formation of Homofarnesal and Homofarnesoic Acid Derivatives
The oxidation of the primary alcohol group can lead to the corresponding aldehyde (homofarnesal) or carboxylic acid (homofarnesoic acid). The choice of oxidizing agent is crucial for achieving the desired product selectively.
For the selective oxidation of primary allylic alcohols to aldehydes, activated manganese dioxide (MnO₂) is a widely used and effective reagent. mychemblog.comnanotrun.com This reaction is typically carried out in a neutral organic solvent like petroleum ether, hexane, or chloroform. mychemblog.com The mechanism involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical process that yields the aldehyde. jove.com This method is particularly useful as it is selective for allylic and benzylic alcohols, leaving other functional groups, such as non-allylic alcohols and the double bonds within the homofarnesol structure, unaffected. nanotrun.com
Further oxidation of the aldehyde, homofarnesal, or direct oxidation of the alcohol can yield homofarnesoic acid. While specific chemical oxidation methods for this transformation on homofarnesol are not detailed in the provided context, a patent describes a biocatalytic method for the preparation of (3E,7E)-homofarnesoic acid. google.com This suggests the use of enzymatic systems, potentially involving alcohol and aldehyde dehydrogenases, for this conversion.
Reduction Reactions: Generation of Saturated Derivatives
The three carbon-carbon double bonds in this compound can be reduced to generate the fully saturated derivative, 4,8,12-trimethyltridecan-1-ol. This is typically achieved through catalytic hydrogenation. ncert.nic.in This process involves reacting the unsaturated alcohol with hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly used catalysts for this type of transformation include noble metals like palladium, platinum, and rhodium, often supported on carbon. acs.org For the hydrogenation of esters to alcohols, copper chromium oxide is also a suitable catalyst, although this is a different transformation. organicreactions.org The reaction conditions, such as hydrogen pressure and temperature, can be controlled to influence the outcome of the reduction. While complete saturation is the typical result, partial hydrogenation to selectively reduce one or two of the double bonds may be possible with careful catalyst selection and control of reaction parameters, though this is often challenging.
Nucleophilic Substitution Reactions for Functionalization
As a primary allylic alcohol, the hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C1 position.
The reaction of allylic alcohols with hydrogen halides (HX) is a classic example of nucleophilic substitution. libretexts.org The reaction is acid-catalyzed, where protonation of the hydroxyl group converts it into a good leaving group (water). libretexts.org The resulting allylic carbocation is stabilized by resonance and can then be attacked by a halide ion. Due to the tertiary nature of one of the carbons in the allylic system upon protonation and departure of water, an S(_N)1-type mechanism is likely. libretexts.orglibretexts.org
Alternatively, the hydroxyl group can be converted into other excellent leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides. libretexts.org These derivatives are highly reactive towards a wide range of nucleophiles in S(_N)2 reactions. Transition metal catalysts can also be employed to activate the allylic alcohol directly for nucleophilic substitution, providing a more atom-economical and environmentally friendly approach as water is the only byproduct. researchgate.net This allows for the direct formation of C-C, C-N, C-O, and C-S bonds by reacting the alcohol with appropriate carbon, nitrogen, oxygen, or sulfur nucleophiles.
Derivatization Towards Other Chemical Entities
The acyclic terpenoid alcohol this compound, also known as homofarnesol, serves as a versatile precursor in the synthesis of a variety of other chemical entities, ranging from valuable fragrance compounds to biologically significant molecules like Vitamin E derivatives. Its trisubstituted double bonds and terminal alcohol functionality provide reactive sites for intramolecular cyclizations and intermolecular condensations, leading to the formation of diverse acyclic and cyclic structures.
Synthesis of Ambroxan from this compound
One of the most commercially significant applications of this compound is its conversion to (-)-Ambroxan, a highly valued ambergris odorant in the fragrance industry. researchgate.netnih.govnih.gov Both biocatalytic and chemical methodologies have been extensively explored to achieve this transformation, each with distinct advantages and challenges.
The enzymatic cyclization of (3E,7E)-homofarnesol to (-)-Ambroxan represents a significant advancement in sustainable fragrance production. researchgate.netresearchgate.net This biotransformation is catalyzed by squalene-hopene cyclases (SHCs), enzymes that naturally mediate complex polyene cyclization cascades. nih.gov
Key Research Findings:
Enzyme Engineering: Wild-type SHCs exhibit some activity towards homofarnesol, but their efficiency and selectivity are often insufficient for industrial applications. Consequently, protein engineering has been employed to develop SHC variants with enhanced catalytic properties. Through random and site-directed mutagenesis, researchers have successfully created SHC variants with significantly improved conversion rates and stereoselectivity for (-)-Ambroxan. researchgate.net
Reaction Conditions: The optimization of reaction conditions is crucial for maximizing the yield and productivity of the biocatalytic process. Factors such as substrate concentration, temperature, pH, and the use of whole-cell systems versus purified enzymes have been systematically investigated. For instance, a whole-cell biotransformation process using Escherichia coli expressing an improved SHC variant has been developed to convert high concentrations of (E,E)-homofarnesol. researchgate.net
Mechanism: The SHC-catalyzed cyclization of homofarnesol is believed to proceed through a carbocationic cascade, mimicking the natural cyclization of squalene. The enzyme's active site provides a template that guides the folding of the acyclic precursor and stabilizes the cationic intermediates, thereby controlling the stereochemistry of the final product. nih.gov
| Parameter | Wild-Type SHC | Engineered SHC Variants |
|---|---|---|
| Conversion Efficiency | Low to moderate | Significantly improved, up to 10-fold increase |
| Stereoselectivity | Variable | High, favoring the desired (-)-Ambroxan isomer |
| Substrate Tolerance | Limited | Enhanced for (E,E)-homofarnesol |
| Industrial Viability | Low | High, enabling large-scale production |
Traditional chemical synthesis of Ambroxan from this compound typically involves acid-catalyzed cyclization. These methods rely on the protonation of the double bonds to initiate a cationic cascade, leading to the formation of the bicyclic ether structure of Ambroxan.
Key Research Findings:
Brønsted Acid Catalysis: Various Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, have been utilized to promote the cyclization of homofarnesol. The reaction conditions, including the choice of acid, solvent, and temperature, play a critical role in determining the yield and diastereoselectivity of the reaction.
Lewis Acid Assistance: Lewis acids have also been employed, sometimes in conjunction with Brønsted acids, to enhance the efficiency and selectivity of the cyclization. These catalysts can coordinate to the alcohol or double bonds, facilitating the formation of the desired carbocationic intermediates.
Catalytic Asymmetric Polyene Cyclization: Recent advancements have focused on the development of catalytic asymmetric methods to achieve enantioselective synthesis of (-)-Ambroxan. Highly Brønsted-acidic and confined catalysts, such as imidodiphosphorimidates, have been shown to catalyze the polyene cyclization of homofarnesol with high diastereoselectivity and enantioselectivity. researchgate.net These catalysts create an enzyme-like microenvironment that controls the folding of the substrate and the stereochemical outcome of the reaction. researchgate.net
Incorporation into Tocotrienol (B1241368) Structures (Vitamin E Derivatives)
The 4,8,12-trimethyltrideca-3,7,11-trienyl moiety is the characteristic side chain of tocotrienols, a class of Vitamin E compounds. The incorporation of this structural unit occurs through a well-defined biosynthetic pathway in plants.
Key Research Findings:
Biosynthetic Pathway: The biosynthesis of tocotrienols begins with the condensation of homogentisic acid (HGA) and geranylgeranyl diphosphate (GGDP). scribd.comresearchgate.net This reaction is catalyzed by the enzyme homogentisate (B1232598) geranylgeranyl transferase (HGGT). scribd.comresearchgate.net The resulting intermediate, 2-methyl-6-geranylgeranylbenzoquinol, contains the C20 geranylgeranyl side chain which is structurally equivalent to the 4,8,12-trimethyltrideca-3,7,11-trienyl group in its diphosphate form.
Subsequent Modifications: Following the initial condensation, a series of enzymatic reactions, including methylation and cyclization, occur to form the various isomers of tocotrienols (α, β, γ, and δ). scribd.com
Synthetic Approaches: While the primary route of incorporation is biological, synthetic strategies for tocotrienol analogues also exist. For example, the synthesis of a fluorinated γ-tocotrienol derivative, [¹⁸F]F-γ-T-3, starts from γ-tocotrienol which already possesses the 4,8,12-trimethyltrideca-3,7,11-trien-1-yl side chain. nih.gov This highlights the use of naturally derived tocotrienols as starting materials for further chemical modifications.
| Enzyme | Function | Substrates | Product |
|---|---|---|---|
| Homogentisate Geranylgeranyl Transferase (HGGT) | Condensation | Homogentisic Acid (HGA), Geranylgeranyl Diphosphate (GGDP) | 2-Methyl-6-geranylgeranylbenzoquinol |
| Tocopherol Cyclase | Cyclization | 2-Methyl-6-geranylgeranylbenzoquinol | δ-Tocotrienol |
| γ-Tocopherol Methyltransferase | Methylation | γ-Tocotrienol | α-Tocotrienol |
Formation of Other Acyclic and Cyclic Terpenoid Derivatives
Beyond Ambroxan, this compound can be derivatized to form other acyclic and cyclic terpenoids.
Key Research Findings:
Acyclic Derivatives: An important naturally occurring acyclic derivative is (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). nih.gov This C16-homoterpene is a volatile organic compound emitted by many plants upon herbivore attack and plays a role in plant defense by attracting predators and parasitoids of the herbivores. nih.gov The biosynthesis of TMTT is suggested to proceed via the oxidative degradation of the C20 diterpene alcohol, (E,E)-geranyllinalool. nih.gov
Cyclic Derivatives: The same catalytic asymmetric polyene cyclization methodology used for the synthesis of (-)-Ambroxan from homofarnesol has also been successfully applied to the synthesis of the sesquiterpene lactone natural product (+)-sclareolide. researchgate.net This demonstrates the potential of using homofarnesol as a starting material for a broader range of complex cyclic terpenoids.
Molecular and Cellular Mechanisms of Action of 4,8,12 Trimethyltrideca 3,7,11 Trien 1 Ol
Interaction with Biosynthetic Pathways
There is no available research detailing the interaction of 4,8,12-Trimethyltrideca-3,7,11-trien-1-OL with any biosynthetic pathways.
Modulation of Sterol and Isoprenoid Biosynthesis
Specific studies on how this compound modulates sterol and isoprenoid biosynthesis have not been published. As a sesquiterpenoid alcohol, it belongs to the broad class of isoprenoids, but its direct influence on their biosynthesis is uncharacterized.
Influence on the Mevalonate (B85504) Pathway
The influence of this compound on the mevalonate pathway, a key route for the production of isoprenoids, has not been investigated in scientific studies.
Engagement with Molecular Targets (Non-Human Systems)
There is a lack of data on the specific molecular targets of this compound in non-human systems.
Enzyme-Substrate Interactions and Allosteric Effects
No research has been published that describes the enzyme-substrate interactions or potential allosteric effects of this compound. While sesquiterpenoids as a class are known to interact with various enzymes, the specific interactions for this compound are unknown. nih.gov
Receptor Binding Studies in Model Organisms
Receptor binding studies for this compound in any model organism have not been documented in the scientific literature.
Cellular Responses and Signaling Pathways (Non-Human Systems)
Specific cellular responses and the modulation of signaling pathways in non-human systems as a result of exposure to this compound are currently uninvestigated. Broader research on other sesquiterpenoid alcohols has indicated a variety of biological activities, including anti-inflammatory and anti-microbial effects, which are mediated through various cellular signaling pathways. nih.govresearchgate.netresearchgate.net However, it is not possible to extrapolate these findings to the specific compound without direct experimental evidence.
Comprehensive Search Reveals No Specific Data on the Molecular and Cellular Mechanisms of this compound
Following a thorough and extensive search of available scientific literature, no specific research findings were identified for the chemical compound this compound concerning its molecular and cellular mechanisms of action. The inquiry, focused on elucidating its roles in cell signaling processes and the induction of plant defense responses at a molecular level, did not yield any direct data for this particular molecule.
The investigation consistently retrieved information for a structurally related but distinct compound, 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT), which is a hydrocarbon. In contrast, this compound is an alcohol, and this functional difference is significant in terms of its chemical properties and biological activity. While literature on TMTT and other related terpenoid alcohols like geraniol (B1671447) and geranylgeraniol (B1671449) exists, detailing their involvement in plant defense and cellular processes, no such details could be found for the specified compound.
Therefore, it is not possible to provide an article on the "" as outlined in the request, due to the absence of available scientific evidence. The strict adherence to providing scientifically accurate and specific information for the requested compound prevents the extrapolation of data from related molecules.
To fulfill the user's request, further research would need to be conducted and published on the specific biological activities of this compound. At present, this information does not appear to be available in the public domain.
Future Research Directions and Applications Academic Focus
Elucidation of Undiscovered Biosynthetic Pathways of Homofarnesol
The precise biosynthetic pathways leading to homofarnesol in various organisms are not yet fully characterized. While the general route for sesquiterpenoid synthesis via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways is established, the specific enzymes—terpene synthases (TPSs) and subsequent modifying enzymes like cytochrome P450s—that produce the homofarnesol skeleton from its precursor, likely farnesyl diphosphate (B83284) (FPP) or a related analogue, are yet to be identified in many cases. nih.gov
Future research will likely focus on genome mining and heterologous expression strategies to identify and characterize these elusive enzymes. rsc.org For instance, the biosynthesis of the structurally related C16 homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT) is thought to proceed from the C20 precursor geranylgeranyl diphosphate (GGPP) via the action of a specific TPS and a cytochrome P450 monooxygenase. ebi.ac.uknih.gov A similar enzymatic cascade is hypothesized for homofarnesol. Investigating organisms known to produce homofarnesol or its derivatives will be crucial. This involves sequencing their genomes, identifying candidate TPS and P450 genes, and functionally expressing them in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to verify their catalytic activity. nih.govmdpi.com Uncovering these pathways will not only fill a fundamental gap in our understanding of terpenoid biosynthesis but also provide the genetic tools necessary for biotechnological production.
Biotechnological Engineering of Microorganisms for Enhanced Production of 4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
With the elucidation of its biosynthetic genes, metabolic engineering of microorganisms offers a promising avenue for the sustainable and scalable production of homofarnesol. The goal is to create microbial cell factories capable of converting simple carbon sources like glucose into the target molecule at high titers. Key strategies involve enhancing the supply of the universal sesquiterpenoid precursor, FPP, and efficiently channeling it towards homofarnesol. nih.gov
This can be achieved by overexpressing key enzymes in the native MVA pathway of host organisms like S. cerevisiae, such as a truncated HMG-CoA reductase (tHMG1). nih.gov Additionally, introducing the newly identified homofarnesol synthase and any associated P450 enzymes into the engineered host is essential. Further optimizations may include down-regulating competing pathways that drain the FPP pool and optimizing fermentation conditions to maximize yield and productivity. The development of such engineered microbial strains would provide a stable and cost-effective source of homofarnesol for both industrial and research purposes.
Table 1: Microbial Engineering Strategies for Homofarnesol Production
| Strategy | Specific Target/Action | Host Organism Example | Expected Outcome |
|---|---|---|---|
| Precursor Supply Enhancement | Overexpression of key mevalonate (MVA) pathway enzymes (e.g., tHMG1, ERG20). | Saccharomyces cerevisiae | Increased metabolic flux towards the precursor Farnesyl diphosphate (FPP). |
| Pathway Introduction | Heterologous expression of a codon-optimized homofarnesol synthase gene. | Escherichia coli | Conversion of endogenous FPP to the homofarnesol backbone. |
| Reduction of Byproducts | Knockout or down-regulation of genes in competing pathways (e.g., sterol biosynthesis). | Saccharomyces cerevisiae | Increased availability of FPP for homofarnesol production. |
| Redox Partner Engineering | Co-expression of a suitable cytochrome P450 reductase (CPR) if a P450 is involved. | Saccharomyces cerevisiae | Ensuring efficient activity of the biosynthetic P450 enzyme. |
Development of Novel Biocatalysts for Specific Derivatization Reactions
Homofarnesol's carbon skeleton, with its multiple double bonds and a terminal alcohol group, is an ideal substrate for biocatalytic derivatization. Biocatalysis offers a green chemistry approach for creating novel, high-value compounds with high regio- and stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. nih.gov The development of novel biocatalysts, particularly from the cytochrome P450 enzyme family, is a key research focus. acs.orgnih.gov These enzymes can perform a variety of oxidative reactions, such as hydroxylations, epoxidations, and carboxylations at specific positions on the homofarnesol backbone. acs.org
Furthermore, enzymes like squalene-hopene cyclases have already been shown to catalyze the cyclization of homofarnesol into ambroxide (B10790011) precursors. researchgate.netgoogle.com Future work will involve screening enzyme libraries and employing protein engineering techniques to discover and tailor biocatalysts for specific transformations. This could lead to the production of a diverse library of homofarnesol derivatives with potentially new and interesting properties for various applications.
Table 2: Potential Biocatalysts for Homofarnesol Derivatization
| Biocatalyst Class | Catalyzed Reaction | Potential Product from Homofarnesol |
|---|---|---|
| Cytochrome P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation or epoxidation of double bonds. | Hydroxylated or epoxidized homofarnesol analogues. |
| Alcohol Dehydrogenases (ADHs) | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. | Homofarnesal or homofarnesoic acid. |
| Ene-Reductases | Stereoselective reduction of C=C double bonds. | Partially saturated homofarnesol derivatives. |
| Terpene Cyclases | Intramolecular cyclization reactions. | Bicyclic or tricyclic alcohol derivatives (e.g., Ambrox precursors). |
Deeper Investigation of its Role in Unexplored Ecological Systems
Many sesquiterpenoids function as semiochemicals, mediating critical ecological interactions. The related C16 homoterpene TMTT is a well-documented volatile organic compound (VOC) released by many plants upon herbivore attack, serving to attract natural enemies of the herbivores. ebi.ac.uk It is plausible that homofarnesol plays similar roles in nature, acting as a pheromone, an allomone, or a kairomone.
Future ecological research should focus on identifying the natural sources of homofarnesol and its ecological functions. This could involve screening for its presence in the headspace of plants under biotic or abiotic stress, in the exocrine secretions of insects, or in marine organisms. Investigating its role in unexplored ecosystems, such as deep-sea vents, microbial mats, or complex plant-pollinator-herbivore systems, could reveal novel biological functions. Techniques like gas chromatography-electroantennography (GC-EAG) could be used to determine if specific insects can detect homofarnesol, hinting at a role in insect communication.
Structural Modifications for Targeted Biological Activity Studies in in vitro or Model Organism Systems
The structural modification of natural product scaffolds is a cornerstone of drug discovery and chemical biology. mdpi.commdpi.commdpi.com Homofarnesol provides a versatile and relatively simple acyclic backbone for chemical modification to explore structure-activity relationships (SAR). nih.gov The primary alcohol and the three double bonds are key functional groups that can be readily modified.
Future research in this area will involve the semi-synthesis of a library of homofarnesol analogues. These derivatives can then be screened for a wide range of biological activities using in vitro assays or model organism systems. mdpi.com For example, esterification of the alcohol group could modulate lipophilicity and cell permeability, potentially affecting antimicrobial or cytotoxic activity. nih.gov Epoxidation or dihydroxylation of the double bonds could introduce new functionalities that interact with specific biological targets. mdpi.com These studies could uncover novel biological activities and identify new lead compounds for pharmaceutical or agrochemical development.
Table 3: Proposed Structural Modifications of Homofarnesol for Bioactivity Screening
| Modification Site | Chemical Reaction | Resulting Derivative Class | Target Bioactivity for Screening |
|---|---|---|---|
| C1-Hydroxyl Group | Esterification, Etherification, Oxidation | Homofarnesyl esters, ethers, Homofarnesal | Anticancer, Antimicrobial, Anti-inflammatory |
| C3, C7, C11 Double Bonds | Epoxidation, Dihydroxylation, Hydrogenation | Homofarnesol epoxides, triols, saturated analogues | Enzyme inhibition, Antiviral, Insecticidal |
| Terminal Isoprene (B109036) Unit | Ozonolysis followed by reductive or oxidative workup | Truncated ketone or carboxylic acid derivatives | Receptor binding assays, Antifungal |
| Full Backbone | Acid-catalyzed cyclization | Bicyclic or monocyclic ethers/alcohols | Fragrance properties, Neuroactivity |
Q & A
Q. What are the established synthetic routes for 4,8,12-Trimethyltrideca-3,7,11-trien-1-OL, and what are the key reaction conditions?
The compound is synthesized via farnesyl cyanide as a precursor, undergoing controlled Wittig or Julia–Kocienski olefination reactions to establish the conjugated triene system. Key steps include:
- Stereochemical control : Use of (3E,7E)-configured intermediates to preserve double-bond geometry during chain elongation .
- Protecting group strategies : Tert-butyldimethylsilane (TBS) and phthalimide groups are employed to protect hydroxyl and amine functionalities during iterative coupling reactions .
- Catalytic conditions : Palladium or lithium-based catalysts are critical for cross-coupling steps, with THF or hexane as solvents at low temperatures (−78°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on GHS classification:
- Acute toxicity (H302) : Use fume hoods and avoid inhalation/ingestion.
- Skin/eye irritation (H315, H319) : Wear nitrile gloves, goggles, and lab coats. Immediate rinsing with water is required for exposure .
- Respiratory irritation (H335) : Ensure ventilation with ≥6 air changes per hour and monitor airborne concentrations via gas chromatography .
Q. How is this compound characterized structurally?
- GC-MS/UPLC-QTOF-MS : Used to confirm molecular weight (236.39 g/mol) and fragmentation patterns, with characteristic ions at m/z 224.13 and 393.31 .
- NMR : NMR resolves methyl branching (δ 16–30 ppm) and olefinic carbons (δ 120–140 ppm). NMR identifies hydroxyl protons (δ 1.5–2.0 ppm) and conjugated double bonds (δ 5.1–5.4 ppm) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of polyunsaturated terpenoids like this compound?
- Chiral auxiliaries : Epoxide intermediates (e.g., (2R,3R)-oxirane derivatives) enforce desired configurations during nucleophilic additions .
- Stereoselective olefination : Julia–Kocienski reactions with sulfone intermediates ensure trans selectivity in double-bond formation .
- Kinetic vs. thermodynamic control : Low-temperature conditions (−78°C) favor kinetic products, preventing isomerization of labile triene systems .
Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices (e.g., plant extracts)?
- Odor threshold variability : Sensory panels with ≥7 trained assessors are required to minimize individual bias in odor detection (e.g., thresholds range 0.03–33 ng/L) .
- Matrix interference : Solid-phase microextraction (SPME) coupled with GC-MS is optimal for isolating the compound from lipid-rich samples, achieving detection limits of 0.1 pg/μL .
- Isomer discrimination : Chiral HPLC columns (e.g., Chiralpak IA) resolve E/Z isomers, which co-elute in standard reverse-phase systems .
Q. What role does this compound play in natural product biosynthesis, particularly in tocotrienols or vitamin D analogs?
- Tocotrienol precursor : The compound is a side-chain donor in γ-tocotrienol biosynthesis, undergoing prenylation with homogentisic acid catalyzed by homogentisate phytyltransferase (HPT) .
- Vitamin D2 derivatives : Ergocalciferol analogs incorporate the trienol structure via photochemical [6π]-electrocyclic ring-opening reactions under UV-B light .
Q. How do contradictory data on bioactivity or synthesis yields arise, and how can they be resolved?
- Synthetic yield discrepancies : Variations in catalyst purity (e.g., Pd(PPh) vs. Pd(dba)) impact coupling efficiency (45–78% yields reported) .
- Bioactivity conflicts : Differences in cell-line sensitivity (e.g., IC values in cancer models) require standardization using OECD guidelines for cytotoxicity assays .
Data Comparison Table: Key Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
